molecular formula C20H21NO5 B6278099 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid CAS No. 2803828-67-1

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid

Cat. No. B6278099
CAS RN: 2803828-67-1
M. Wt: 355.4
InChI Key:
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Description

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid (4-FMA) is an organic compound that has been studied for its potential applications in scientific research. 4-FMA is a derivative of fluorene, an aromatic hydrocarbon, and it has been used in a variety of studies due to its ability to interact with proteins and other biological molecules.

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid has been used in a variety of scientific research applications, including in studies of protein-protein interactions, protein structure and function, and drug design. It has also been used as a tool to study enzyme-substrate interactions, as well as to study the effects of small molecules on cellular processes. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid has been used in studies of the structural and functional properties of proteins, and it has been used to study the effects of post-translational modifications on protein function.

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid is not fully understood. However, it is believed that 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid binds to proteins and other biological molecules through non-covalent interactions. It is also believed that 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid can interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid has been shown to interact with proteins and other molecules through covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid are not fully understood. However, it has been shown to have effects on the activity of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid has been shown to interact with certain proteins, such as the protein calmodulin, which is involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid in laboratory experiments include its ability to interact with proteins and other molecules through non-covalent interactions, its ability to interact with proteins and other molecules through covalent bonds, and its ability to interact with certain enzymes and proteins. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid is relatively easy to synthesize and is relatively inexpensive compared to other compounds.
The limitations of using 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid in laboratory experiments include its potential toxicity, as well as its potential to interfere with certain cellular processes. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid may not be suitable for use in certain experiments due to its potential to interact with certain proteins and enzymes.

Future Directions

There are a number of potential future directions for the use of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid in scientific research. These include further studies of its mechanism of action and its biochemical and physiological effects. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid could be used in studies of post-translational modifications and their effects on protein function, as well as in studies of protein-protein interactions. Additionally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid could be used in studies of drug design, as well as in studies of the structural and functional properties of proteins. Finally, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid could be used in studies of enzyme-substrate interactions, as well as in studies of the effects of small molecules on cellular processes.

Synthesis Methods

The synthesis method for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid involves several steps. The first step involves the reaction of fluorene and anhydrous aluminum chloride, followed by the addition of anhydrous hydrochloric acid. This reaction results in the formation of 9-chlorofluorene. The 9-chlorofluorene is then reacted with methoxyacetic anhydride in the presence of sodium hydroxide, which results in the formation of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves deprotection of the amine group to obtain the desired compound.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "2-hydroxy-2-methylbutanoic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride to form 9-(methanesulfonyloxy)fluorene", "9-(methanesulfonyloxy)fluorene is reacted with N,N-dimethylformamide and diisopropylethylamine to form N-(9-fluorenylmethoxycarbonyloxy)methanesulfonamide", "N-(9-fluorenylmethoxycarbonyloxy)methanesulfonamide is reacted with 2-hydroxy-2-methylbutanoic acid, N,N'-dicyclohexylcarbodiimide, and triethylamine to form 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid", "4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid is deprotected using hydrochloric acid and sodium bicarbonate to obtain the desired compound" ] }

CAS RN

2803828-67-1

Product Name

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoic acid

Molecular Formula

C20H21NO5

Molecular Weight

355.4

Purity

95

Origin of Product

United States

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